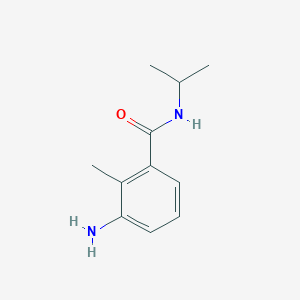

3-amino-2-methyl-N-propan-2-ylbenzamide

Beschreibung

3-Amino-2-methyl-N-propan-2-ylbenzamide is a substituted benzamide derivative featuring an amino group at the 3-position, a methyl group at the 2-position of the benzene ring, and an isopropyl (propan-2-yl) substituent on the amide nitrogen.

Eigenschaften

IUPAC Name |

3-amino-2-methyl-N-propan-2-ylbenzamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H16N2O/c1-7(2)13-11(14)9-5-4-6-10(12)8(9)3/h4-7H,12H2,1-3H3,(H,13,14) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CWFUAZKWSQKTBZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC=C1N)C(=O)NC(C)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H16N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

192.26 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Compounds

N-(2-Hydroxy-1,1-dimethylethyl)-3-methylbenzamide

- Structural Features : Contains a hydroxyl group and a dimethyl-substituted ethyl chain on the amide nitrogen, with a methyl group at the 3-position of the benzene ring.

- Synthesis: Prepared via reaction of 3-methylbenzoyl chloride or 3-methylbenzoic acid with 2-amino-2-methyl-1-propanol. Ester amidation methods yielded poor results (<5% yield), whereas acyl chloride routes were more efficient .

- Applications: The N,O-bidentate directing group enables metal-catalyzed C–H functionalization, a feature absent in 3-amino-2-methyl-N-propan-2-ylbenzamide due to the lack of a hydroxyl group .

2-(N-Allylsulfamoyl)-N-propylbenzamide

- Structural Features : Features a sulfamoyl group and allyl substituent on the benzene ring, with a propyl chain on the amide nitrogen.

- Synthesis : Synthesized via multistep reactions involving sulfonylation and amidation. Characterized by X-ray diffraction and DFT calculations .

- Properties : The sulfamoyl group enhances hydrogen-bonding interactions and polar surface area, contrasting with the lipophilic isopropyl group in the target compound .

4-Amino-3-methyl-N-[2-methyl-6-(propan-2-yl)phenyl]benzamide

- Structural Features: Positional isomer of the target compound, with amino and methyl groups at the 4- and 3-positions, respectively.

- Physicochemical Properties: Molecular formula C₁₈H₂₂N₂O (molar mass 282.38 g/mol). The altered substitution pattern may reduce steric hindrance compared to the 3-amino-2-methyl derivative .

4-[(2-Methylhydrazin-1-yl)methyl]-N-(propan-2-yl)benzamide

- Structural Features : Incorporates a hydrazine moiety on the benzene ring.

Data Table: Key Comparisons

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.